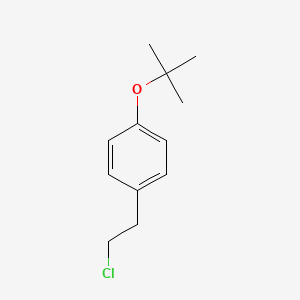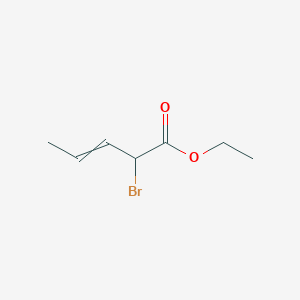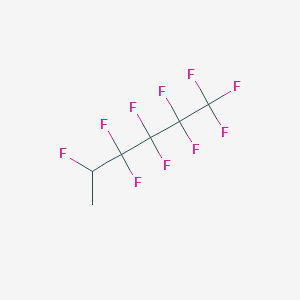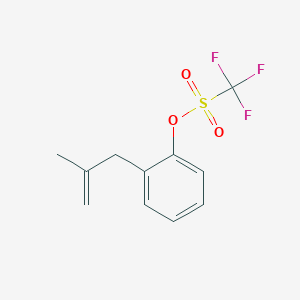
2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole is a complex organic compound characterized by the presence of multiple halogen atoms and a trifluoromethanesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and pyrrole derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of functional groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
科学的研究の応用
2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,3-Dichloro-5-(4-chlorophenyl)-1H-pyrrole: Lacks the trifluoromethanesulfonyl group.
4-(Trifluoromethanesulfonyl)-1H-pyrrole: Lacks the chlorinated aromatic ring.
2,3-Dichloro-1H-pyrrole: Lacks both the chlorinated aromatic ring and the trifluoromethanesulfonyl group.
Uniqueness
2,3-Dichloro-5-(4-chlorophenyl)-4-(trifluoromethanesulfonyl)-1H-pyrrole is unique due to the combination of its halogenated aromatic ring and the trifluoromethanesulfonyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
150618-78-3 |
|---|---|
分子式 |
C11H5Cl3F3NO2S |
分子量 |
378.6 g/mol |
IUPAC名 |
2,3-dichloro-5-(4-chlorophenyl)-4-(trifluoromethylsulfonyl)-1H-pyrrole |
InChI |
InChI=1S/C11H5Cl3F3NO2S/c12-6-3-1-5(2-4-6)8-9(7(13)10(14)18-8)21(19,20)11(15,16)17/h1-4,18H |
InChIキー |
AEILGJJYTBSLAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C(=C(N2)Cl)Cl)S(=O)(=O)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)




![4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile](/img/structure/B12558156.png)
![2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)](/img/structure/B12558158.png)

![3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B12558175.png)
![2-[(Prop-2-en-1-yl)selanyl]thiophene](/img/structure/B12558180.png)

![{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene](/img/structure/B12558186.png)
![Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium](/img/structure/B12558196.png)

